Boc-DL-Gln-DL-Arg-DL-Arg-AMC
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Overview
Description
BOC-GLN-ARG-ARG-AMC ACETATE SALT: is a fluorogenic substrate used primarily in biochemical research. It is composed of a peptide sequence with a 7-amino-4-methylcoumarin (AMC) moiety, which is released upon proteolytic cleavage, resulting in fluorescence. This compound is particularly useful for studying protease activity, including enzymes like hepsin and kexin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-GLN-ARG-ARG-AMC ACETATE SALT involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid support. The coupling reagents used include carbodiimides and uronium salts.
Deprotection Steps: Protecting groups, such as tert-butoxycarbonyl (BOC), are removed using acidic conditions (e.g., trifluoroacetic acid).
Cleavage from Solid Support: The completed peptide is cleaved from the solid support using a mixture of trifluoroacetic acid and scavengers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of BOC-GLN-ARG-ARG-AMC ACETATE SALT follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: BOC-GLN-ARG-ARG-AMC ACETATE SALT undergoes hydrolysis in the presence of proteases, releasing the fluorescent AMC moiety.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin, chymotrypsin, and hepsin are commonly used under physiological conditions (pH 7.4, 37°C).
Substitution: Amino acid derivatives and coupling reagents are used in SPPS under controlled conditions (e.g., room temperature, inert atmosphere).
Major Products:
Scientific Research Applications
Chemistry:
Protease Assays: BOC-GLN-ARG-ARG-AMC ACETATE SALT is widely used in assays to measure protease activity, providing insights into enzyme kinetics and inhibition.
Biology:
Cell Biology: The compound is used to study protease functions in cellular processes, including signal transduction and apoptosis.
Medicine:
Industry:
Mechanism of Action
Mechanism: BOC-GLN-ARG-ARG-AMC ACETATE SALT functions as a substrate for proteases. Upon enzymatic cleavage, the AMC moiety is released, resulting in fluorescence. This fluorescence can be quantitatively measured to determine protease activity.
Molecular Targets and Pathways:
Comparison with Similar Compounds
BOC-GLN-ALA-ARG-AMC: Another fluorogenic substrate with a similar peptide sequence but different amino acid composition.
BOC-GLN-ARG-ARG-MCA: A variant with a different fluorophore, 7-methoxycoumarin-4-acetic acid (MCA).
Uniqueness: BOC-GLN-ARG-ARG-AMC ACETATE SALT is unique due to its specific peptide sequence and the AMC fluorophore, which provides high sensitivity and specificity for protease assays. Its ability to emit fluorescence upon cleavage makes it a valuable tool for real-time monitoring of enzymatic reactions .
Properties
Molecular Formula |
C32H49N11O8 |
---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
tert-butyl N-[5-amino-1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39) |
InChI Key |
GWQJHZHFUZJSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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